molecular formula C26H50SSi B12580545 (2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane CAS No. 583032-42-2

(2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane

Cat. No.: B12580545
CAS No.: 583032-42-2
M. Wt: 422.8 g/mol
InChI Key: SQSCJLRMPBZMMU-UHFFFAOYSA-N
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Description

(2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a thiophene ring substituted with dimethyl groups at positions 2 and 5, and a dimethyl-octadecylsilane moiety attached at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the sulfurization of hexane-2,5-dione.

    Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the dimethyl groups at positions 2 and 5.

    Attachment of the Silane Moiety: The final step involves the attachment of the dimethyl-octadecylsilane moiety to the thiophene ring at position 3. This can be achieved through a hydrosilylation reaction, where the thiophene derivative reacts with a silane compound in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control the reaction conditions and improve efficiency.

    Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the silane moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as platinum or palladium catalysts for hydrosilylation reactions.

Major Products

The major products formed from these reactions include:

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydrothiophene Derivatives: From reduction reactions.

    Substituted Thiophenes: From substitution reactions.

Scientific Research Applications

(2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane involves its interaction with molecular targets and pathways. The thiophene ring and silane moiety can interact with various biological molecules, potentially affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane is unique due to the presence of both the thiophene ring and the dimethyl-octadecylsilane moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

583032-42-2

Molecular Formula

C26H50SSi

Molecular Weight

422.8 g/mol

IUPAC Name

(2,5-dimethylthiophen-3-yl)-dimethyl-octadecylsilane

InChI

InChI=1S/C26H50SSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(4,5)26-23-24(2)27-25(26)3/h23H,6-22H2,1-5H3

InChI Key

SQSCJLRMPBZMMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(C)C1=C(SC(=C1)C)C

Origin of Product

United States

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